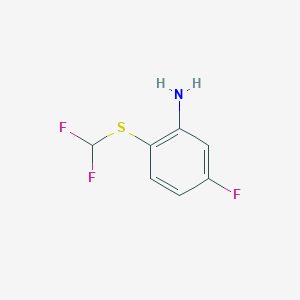

2-(Difluoromethylthio)-5-fluoroaniline

CAS No.:

Cat. No.: VC17246552

Molecular Formula: C7H6F3NS

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3NS |

|---|---|

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | 2-(difluoromethylsulfanyl)-5-fluoroaniline |

| Standard InChI | InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |

| Standard InChI Key | FOZOVXHRIPCKTM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)N)SC(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with an amino group (-NH₂), a difluoromethylthio group (-SCF₂H) at the 2-position, and a fluorine atom at the 5-position. This arrangement is confirmed by its Canonical SMILES notation: C1=CC(=C(C=C1F)N)SC(F)F. The difluoromethylthio group introduces significant electronegativity, altering the electron density of the aromatic system and enhancing its suitability for nucleophilic substitution reactions.

IUPAC and Systematic Identification

The IUPAC name, 2-(difluoromethylsulfanyl)-5-fluoroaniline, reflects the substituents’ positions and composition. Key identifiers include:

Synthesis and Preparation

Halogenation and Nucleophilic Substitution

A common synthetic route involves multi-step reactions starting from 2-fluoroaniline. Halogenation at the 5-position introduces the fluorine atom, followed by nucleophilic substitution to attach the difluoromethylthio group. Zinc difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in dichloromethane/water facilitate this transformation, achieving yields up to 61% . Trifluoroacetic acid (TFA) may enhance reaction rates for nitrogen-containing intermediates .

Alternative Pathways

Oxidative methods using sodium periodate (NaIO₄) and ruthenium(III) chloride in acetonitrile/carbon tetrachloride/water mixtures convert thioether derivatives to sulfones, though this approach requires rigorous temperature control . Additionally, chloro(difluoro)methane gas reacted with 1,3-benzothiazole-2-thiol in dioxane/water under basic conditions yields the target compound at 59% efficiency .

Physical and Chemical Properties

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₃NS | |

| Molecular Weight | 193.19 g/mol | |

| Density | Not Available | |

| Boiling/Melting Points | Not Available |

The lack of reported phase transition data suggests further experimental characterization is needed.

Spectroscopic Data

-

FT-IR and NMR: While specific spectra for this compound are unpublished, related fluoroanilines exhibit C-F stretches near 1,220 cm⁻¹ and aromatic C-H bends at 750–900 cm⁻¹ .

-

¹⁹F NMR: The difluoromethylthio group typically resonates at δF -121.41 ppm .

Future Directions

Synthetic Optimization

Improving yield and selectivity in difluoromethylation reactions remains a priority. Catalyst screening (e.g., ruthenium vs. rhodium complexes) and solvent optimization (α,α,α-trifluorotoluene vs. dichloromethane) could enhance efficiency .

Application-Specific Studies

-

Drug Discovery: Evaluate the compound’s utility in protease inhibitors or kinase modulators.

-

Polymer Chemistry: Investigate its incorporation into copolymers for electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume